3-(2-Isopropoxyphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isopropoxyphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. Another method involves the use of dimethylsulfoxonium methylide under microwave irradiation, which facilitates the one-pot synthesis of azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable synthetic routes that can be optimized for high yield and purity. The use of solid supports and microwave irradiation are common techniques to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropoxyphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3) as a base, methanol as a nucleophile, and various oxidizing and reducing agents . Reaction conditions often involve moderate temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(2-Isopropoxyphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Isopropoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzyme activities, inhibiting specific proteins, and altering cellular signaling pathways . For example, it has been shown to inhibit inflammatory mediators and oxidative stress markers, suggesting potential anti-inflammatory and antioxidant roles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Isopropoxyphenyl)azetidine Hydrochloride include other azetidine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride
- 1-Arenesulfonylazetidines
- Azetidine-2-carboxylic acids
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical transformations and biological activities .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-(2-propan-2-yloxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(2)14-12-6-4-3-5-11(12)10-7-13-8-10;/h3-6,9-10,13H,7-8H2,1-2H3;1H |
InChI Key |
DEERKGXVQORHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.